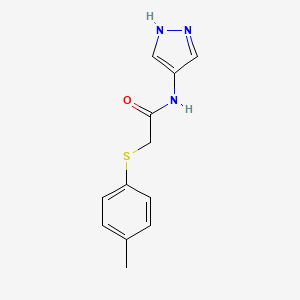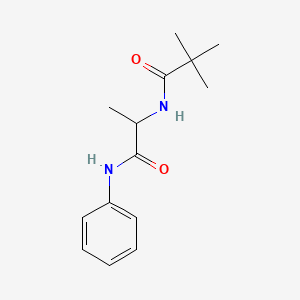
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide: is a chemical compound with the molecular formula C14H20N2O2 and a molecular weight of 248.32 g/mol . This compound is known for its unique structure, which includes a pivalamide group and a phenylamino group attached to a propan-2-yl backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide typically involves the amidation of primary nitroalkanes. One common method is a one-pot amidation process, where primary nitroalkanes are converted to carboxylic acids, which are then amidated to form the desired compound . This method involves the use of reagents such as nitromethane and bromonitromethane under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities using optimized reaction conditions and high-purity reagents . The process is designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is used as a precursor for the synthesis of various heterocyclic compounds. It serves as a building block for creating complex molecules with potential biological activity .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It is used in the development of new biochemical assays and as a tool for studying enzyme mechanisms .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products. Its unique chemical properties make it valuable for creating high-performance materials .
Mechanism of Action
The mechanism of action of n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the binding of certain proteins, thereby affecting signal transduction pathways .
Comparison with Similar Compounds
n-(1-Oxo-1-phenylpropan-2-yl)benzamide: This compound shares a similar structure but has a benzamide group instead of a pivalamide group.
1-(1,3-Thiazol-2-yl)propan-1-amine: Another related compound with a thiazole ring instead of the phenylamino group.
Uniqueness: n-(1-Oxo-1-(phenylamino)propan-2-yl)pivalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pivalamide group provides steric hindrance, affecting its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(1-anilino-1-oxopropan-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20N2O2/c1-10(15-13(18)14(2,3)4)12(17)16-11-8-6-5-7-9-11/h5-10H,1-4H3,(H,15,18)(H,16,17) |
InChI Key |
WQROHDSVCZRZGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


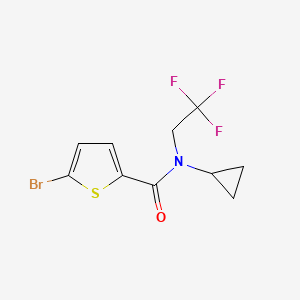
![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B14911212.png)
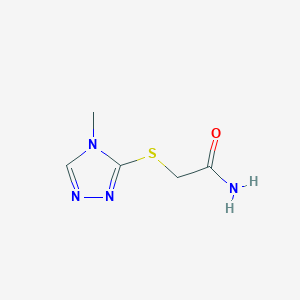
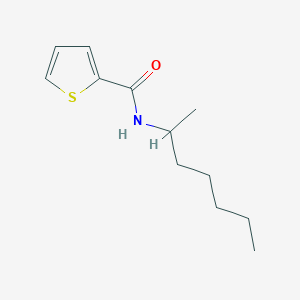
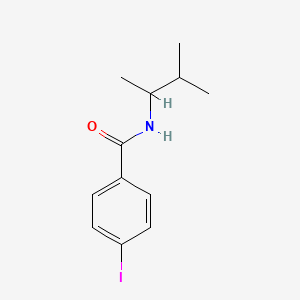

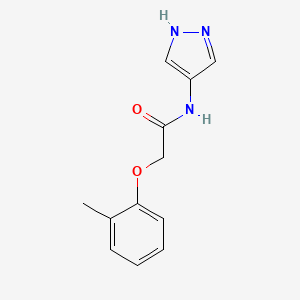

![[5,10,15,20-tetrakis(4-methoxyphenyl)porphyrinato(2-)-kappa~4~N~21~,N~22~,N~23~,N~24~]zinc](/img/structure/B14911258.png)


![4-[(15S)-10-(3-methoxyphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]-N-(3-methoxypropyl)benzamide](/img/structure/B14911268.png)
![N-[5-(3,4-Dimethoxy-benzyl)-[1,3,4]thiadiazol-2-yl]-2-thiophen-2-yl-acetamide](/img/structure/B14911270.png)
